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Compound of Interest

Compound Name: 4-[(Methylamino)methyllphenol

Cat. No.: B3022743

Introduction

4-[(Methylamino)methyl]phenol, a substituted phenol derivative, is a valuable building block
in organic synthesis, finding application in the preparation of various pharmaceuticals, dyes,
and polymers. Understanding its solubility characteristics is a cornerstone for its effective use in
drug discovery, process chemistry, and formulation development. Poor solubility can impede
reaction kinetics, complicate purification processes, and critically limit the bioavailability of
potential drug candidates.

This guide provides a comprehensive overview of the solubility of 4-
[(Methylamino)methyl]phenol. It delves into the underlying physicochemical principles
governing its dissolution, outlines rigorous experimental protocols for solubility determination,
and presents a consolidated view of its solubility profile in various solvents. The content herein
is designed to equip researchers, scientists, and drug development professionals with the
necessary knowledge to effectively handle and utilize this compound.

Physicochemical Characterization

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key
physicochemical parameters for 4-[(Methylamino)methyl]phenol are summarized below.

Table 1: Physicochemical Properties of 4-[(Methylamino)methyl]phenol
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Property Value Source
Molecular Formula CsH11NO [1]
Molecular Weight 137.18 g/mol [1]
Melting Point 181-182 °C

Predicted pKa 9.41 £ 0.15 (Phenolic OH)

Predicted XlogP 0.5 [1][2]

White or yellowish crystalline
Appearance .
solid

The structure of 4-[(Methylamino)methyl]phenol is amphoteric, meaning it possesses both
acidic (phenolic hydroxyl) and basic (secondary amine) functional groups. This dual nature is
the primary determinant of its pH-dependent solubility. The phenolic group (predicted pKa =
9.41) is acidic, while the methylamino group is basic. The predicted XlogP of 0.5 suggests a
relatively balanced hydrophilic-lipophilic character.[1][2]

Theoretical Principles of Solubility

The solubility of 4-[(Methylamino)methyl]phenol is governed by the interplay of its molecular
structure with the properties of the solvent.

The Role of pH and lonization

As an amphoteric compound, the ionization state of 4-[(Methylamino)methyl]phenol is highly
dependent on the pH of the aqueous medium.[3][4]

« In acidic solutions (pH < pKa of amine): The methylamino group will be protonated, forming a
positively charged cation (R-NHz*-CHs). This ionized form is significantly more soluble in
water than the neutral form.

« In neutral solutions (pKa of amine < pH < pKa of phenol): The molecule will exist
predominantly in its neutral, or zwitterionic, form. Its solubility in this range is referred to as
its intrinsic solubility and is typically the lowest.
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 In basic solutions (pH > pKa of phenol): The phenolic hydroxyl group will be deprotonated,
forming a negatively charged phenoxide anion (R-O~). This anionic form is also highly
soluble in water.

This pH-dependent behavior results in a characteristic "U-shaped" solubility profile, with
minimum solubility near the isoelectric point and significantly higher solubility at low and high
pH values.[5]

Figure 1: pH-dependent ionization states of 4-[(Methylamino)methyl]phenol.

Solvent Polarity and Hydrogen Bonding

The "like dissolves like" principle is fundamental.

e Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both
hydrogen bond donors and acceptors. 4-[(Methylamino)methyl]phenol, with its hydroxyl
and amino groups, can readily form hydrogen bonds with these solvents, promoting
solubility. It is reported to be soluble in water and ethanol.

o Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds
but cannot donate them. They can solvate the molecule, but perhaps less effectively than
protic solvents.

» Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar benzene ring in the molecule
allows for some interaction with nonpolar solvents, but the polar hydroxyl and amino groups
limit its solubility in highly nonpolar media.

Experimental Determination of Solubility

Accurate solubility measurement requires robust and well-validated methods. The Shake-Flask
method is considered the "gold standard"” for determining thermodynamic equilibrium solubility.

[6]

The Shake-Flask Method

This method measures the concentration of a saturated solution of a compound in a specific
solvent at a constant temperature, after a state of equilibrium has been reached between the
dissolved and undissolved solid.[6][7]
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Protocol: Equilibrium Solubility Determination via Shake-Flask Method

o Preparation: Add an excess amount of solid 4-[(Methylamino)methyl]phenol to a series of
vials. The excess solid is critical to ensure that equilibrium is reached and saturation is
maintained.[7]

e Solvent Addition: Add a known volume of the desired solvent (e.g., purified water, pH-
adjusted buffers, ethanol) to each vial. For Biopharmaceutics Classification System (BCS)
studies, aqueous media at pH 1.2, 4.5, and 6.8 are standard.[8][9]

o Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator
(e.g., at 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72
hours, to ensure equilibrium is reached.[7] The pH of the suspension should be verified after
the addition of the compound and at the end of the experiment.[6]

o Phase Separation: After equilibration, allow the vials to stand to let the undissolved solids
settle. Separate the saturated supernatant from the excess solid using centrifugation or
filtration (e.g., with a 0.45 um PVDF syringe filter). Care must be taken to avoid temperature
changes during this step.[7]

o Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.
Determine the concentration of 4-[(Methylamino)methyl]phenol in the diluted sample using
a validated analytical method, such as High-Performance Liquid Chromatography (HPLC)
with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]
[11][12]

o Calculation: Calculate the solubility by multiplying the measured concentration by the dilution
factor. The experiment should be performed in triplicate to ensure reproducibility.[3]

Figure 2: Standard workflow for the Shake-Flask solubility determination method.

Solubility Profile of 4-[(Methylamino)methyl]phenol

While extensive quantitative data for 4-[(Methylamino)methyl]phenol across a wide range of
solvents is not readily available in public literature, its physicochemical properties and
qualitative descriptions allow for a well-grounded estimation of its solubility profile.
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Table 2: Solubility Profile of 4-[(Methylamino)methyl]phenol
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Solvent Solvent Type

Expected/Reported
Solubility

Rationale

Water Polar Protic

Soluble

The presence of both
a hydrogen bond
donor (-OH) and
acceptor (-NH-) group
facilitates strong
interactions with
water. Solubility is

highly pH-dependent.

Ethanol Polar Protic

Soluble

Ethanol can form
hydrogen bonds with
the solute, and its
alkyl chain can
interact with the

benzene ring.

Methanol Polar Protic

Expected to be
Soluble

Similar to ethanol,
methanol is a polar
protic solvent capable
of strong hydrogen
bonding.

Acetone Polar Aprotic

Expected to be
Moderately Soluble

Canactas a
hydrogen bond
acceptor for the

phenolic proton.

Dimethyl Sulfoxide

Polar Aprotic
(DMSO)

Expected to be
Soluble

A strong polar aprotic
solvent capable of
dissolving a wide

range of compounds.

Dichloromethane

Nonpolar Aprotic
(DCM)

Expected to have
Limited Solubility

The polarity is
insufficient to
effectively solvate the
polar functional

groups.
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The significant

difference in polarity
Expected to be Poorly
Hexane Nonpolar between the solute
Soluble/Insoluble
and solvent prevents

effective solvation.

Practical Implications in Research and Development

e Process Chemistry: Solubility data is critical for selecting appropriate reaction solvents,
developing crystallization and purification procedures, and avoiding precipitation during
work-up.

e Drug Formulation: For pharmaceutical applications, understanding the pH-solubility profile is
essential for designing oral dosage forms. The low intrinsic solubility may necessitate
formulation strategies like salt formation (e.g., using a strong acid to form a highly soluble
hydrochloride salt) or the use of co-solvents and excipients to enhance dissolution in the
gastrointestinal tract.[5]

e Analytical Chemistry: Knowledge of solubility is required to prepare stock solutions for
analytical standards and to develop appropriate mobile phases for chromatographic analysis.
[13]

Conclusion

4-[(Methylamino)methyl]phenol is an amphoteric compound whose solubility is dictated by its
dual acidic and basic functional groups. It is soluble in polar protic solvents like water and
ethanol, with its aqueous solubility being highly dependent on pH. A thorough understanding
and experimental determination of its solubility profile, using standardized methods like the
shake-flask technique, are imperative for its successful application in scientific research and
industrial development. The principles and protocols outlined in this guide provide a robust
framework for researchers to accurately assess and leverage the solubility characteristics of
this versatile chemical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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